

BVT.13: A Selective PPAR γ Modulator with a Novel Binding Mechanism

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Compound of Interest

Compound Name: BVT.13

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Introduction

Peroxisome proliferator-activated receptor gamma (PPAR γ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid homeostasis, making it a key therapeutic target for type 2 diabetes. **BVT.13** is a synthetic, selective PPAR γ modulator (SPPARM) that has demonstrated significant anti-diabetic effects. Unlike full agonists such as thiazolidinediones (TZDs), **BVT.13** exhibits a unique mechanism of action characterized by a novel binding mode to the PPAR γ ligand-binding domain (LBD), leading to partial and selective activation of the receptor. This distinct pharmacological profile suggests the potential for therapeutic benefits with an improved side-effect profile compared to full agonists. This document provides a comprehensive technical overview of **BVT.13**, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

BVT.13 belongs to a class of molecules known as 5-substituted 2-benzoylaminobenzoic acids (2-BABAs).[1] X-ray crystallography studies have revealed that **BVT.13** binds to the PPAR γ LBD in a manner distinct from that of full agonists.[1] While full agonists typically interact with and stabilize Helix 12 (H12), also known as the activation function-2 (AF-2) helix, which is crucial for the recruitment of coactivators, **BVT.13**'s binding epitope is located in a different region of the ligand-binding pocket and it does not directly interact with H12.[2]

Despite this lack of direct interaction with H12, **BVT.13** acts as a partial agonist, inducing a transcriptional response that is approximately 60-80% of that achieved by the full agonist rosiglitazone in reporter gene assays.[2] Hydrogen/deuterium exchange mass spectrometry (HDX-MS) experiments have shown that **BVT.13** treatment does not significantly stabilize H12 compared to the apo-PPAR γ (receptor without a bound ligand).[2] This suggests that **BVT.13** activates PPAR γ through an alternative mechanism that does not rely on the canonical stabilization of the AF-2 helix. Furthermore, **BVT.13** has been shown to block the phosphorylation of serine 273 (S273) on PPAR γ , a post-translational modification associated with insulin resistance.[2]

The unique binding mode of **BVT.13** allows for the design of isoform-specific PPAR modulators with in vivo biological activity.[1]

Quantitative Data

The following tables summarize the key quantitative data for **BVT.13** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of **BVT.13**

Parameter	Value	Assay Type	Reference
EC50	1300 nM	PPAR γ Reporter Gene Assay	[Ostberg et al., 2004, JBC]
Transcriptional Activation	60-80% of Rosiglitazone	PPAR γ Reporter Gene Assay	[2]
Binding Stoichiometry	1:1	X-ray Crystallography	[2]

Table 2: In Vivo Efficacy of **BVT.13** in ob/ob Mice (7-day treatment)

Parameter	Vehicle	BVT.13 (10 mg/kg)	BVT.13 (30 mg/kg)	BVT.13 (100 mg/kg)	Rosiglitazone (10 mg/kg)	Reference
Fasting Plasma Glucose (mmol/L)	14.2 ± 1.1	10.1 ± 1.2	7.9 ± 0.8**	6.8 ± 0.5	6.9 ± 0.4	[Ostberg et al., 2004, JBC]
Fasting Plasma Insulin (ng/mL)	23.5 ± 2.9	15.1 ± 2.6	9.8 ± 1.9	6.5 ± 1.1	5.9 ± 0.9	[Ostberg et al., 2004, JBC]
Fasting Plasma Triglycerides (mmol/L)	1.8 ± 0.2	1.3 ± 0.1	1.1 ± 0.1	0.9 ± 0.1	0.8 ± 0.1	[Ostberg et al., 2004, JBC]
Fasting Plasma Free Fatty Acids (mmol/L)	1.9 ± 0.2	1.4 ± 0.1	1.1 ± 0.1	0.9 ± 0.1	0.8 ± 0.1	[Ostberg et al., 2004, JBC]
Body Weight Gain (g)	1.5 ± 0.3	2.1 ± 0.4	2.8 ± 0.3*	3.5 ± 0.3	3.8 ± 0.3	[Ostberg et al., 2004, JBC]

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the vehicle group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PPAR γ Reporter Gene Assay

This assay is used to determine the functional activity of compounds as agonists or antagonists of PPAR γ .

- Cell Line: CaCo-2/TC7 cells.
- Plasmids:
 - A luciferase reporter plasmid containing multiple copies of the Gal4 response element upstream of the luciferase gene (e.g., 4xGAL4-RE luciferase reporter).
 - A mammalian expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of human PPAR γ (GAL4-PPAR γ LBD).
- Transfection: Cells are transiently transfected with the reporter and expression plasmids using a suitable transfection reagent.
- Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with serial dilutions of **BVT.13**, a reference agonist (e.g., rosiglitazone), or vehicle control.
- Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
- Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
- Data Analysis: The fold induction of luciferase activity is calculated by dividing the agonist-induced luciferase activity by the luciferase activity of the vehicle control. The EC₅₀ values are determined by fitting the dose-response curves to a sigmoidal equation.^[3]

In Vivo Studies in ob/ob Mice

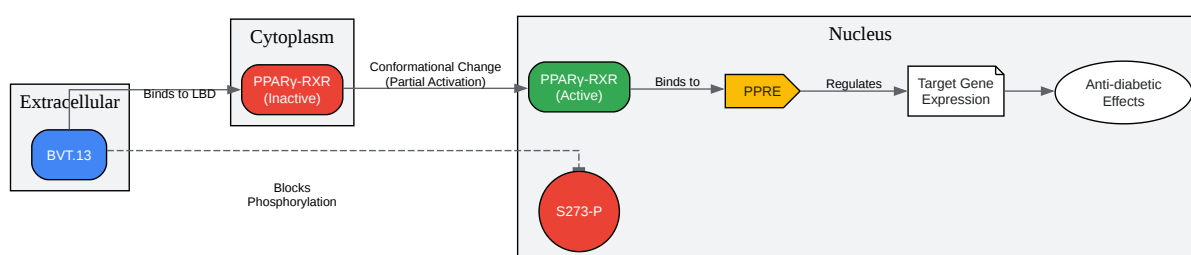
These studies are conducted to evaluate the anti-diabetic efficacy of **BVT.13** in a genetic model of obesity and type 2 diabetes.

- Animal Model: Male ob/ob mice.
- Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

- Dosing: **BVT.13** is formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a specified duration (e.g., 7 days) at various doses (e.g., 10, 30, and 100 mg/kg). A vehicle control group and a positive control group (e.g., rosiglitazone, 10 mg/kg) are included.
- Blood Sampling: At the end of the treatment period, blood samples are collected from fasted animals for the analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
- Biochemical Analysis: Plasma parameters are measured using standard enzymatic and immunoassay methods.
- Body Weight Measurement: Body weight is monitored throughout the study.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., one-way ANOVA followed by Bonferroni's post hoc test or Kruskal-Wallis test followed by Dunn's multiple comparison test) to determine the significance of the observed effects.^[4]

Visualizations

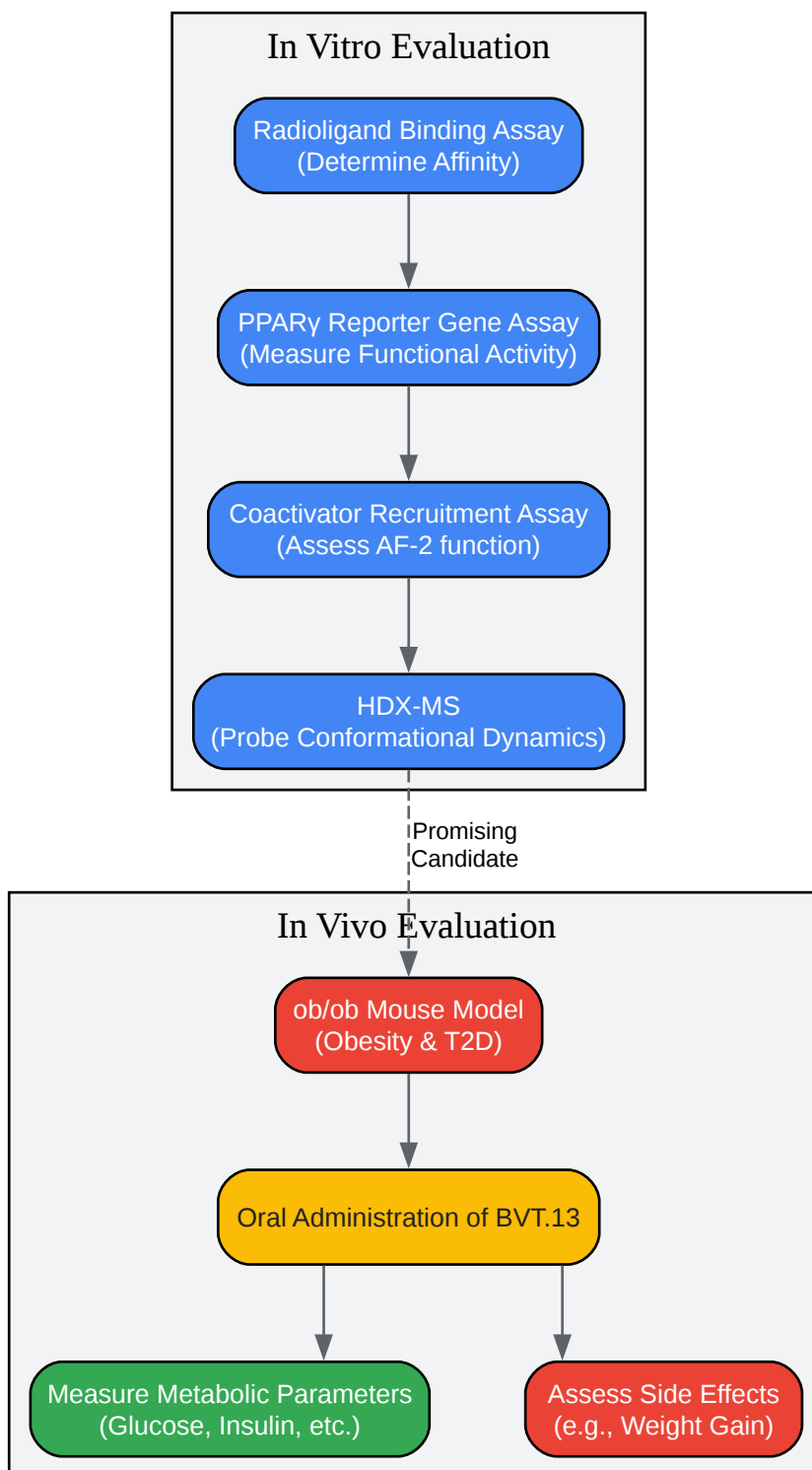
PPAR γ Signaling Pathway Modulation by **BVT.13**



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Caption: **BVT.13** binds to the PPAR γ -RXR heterodimer, inducing a partial activation and regulating target gene expression, leading to anti-diabetic effects. It also blocks the inhibitory phosphorylation at Ser273.

Experimental Workflow for BVT.13 Evaluation



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Caption: A typical workflow for the preclinical evaluation of **BVT.13**, encompassing in vitro characterization and in vivo efficacy and safety assessment.

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References

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